Fmoc-L-Lys(Aloc,Me)-OH
Description
The Role of Post-Translational Modifications (PTMs) in Protein Function and Regulation
Post-translational modifications (PTMs) are covalent processing events, typically catalyzed by enzymes, that alter the chemical properties of amino acid residues within a protein. fiveable.me These modifications can occur at any point in a protein's lifecycle and profoundly influence its structure, stability, localization, interactions, and ultimately, its biological function. fiveable.meacs.org PTMs are a key mechanism for increasing proteomic diversity; while the human genome contains approximately 20,000 to 25,000 genes, the proteome is estimated to comprise over a million different proteins, largely due to PTMs and alternative splicing. nih.gov
Common PTMs include the addition of chemical groups such as phosphate (B84403) (phosphorylation), acetyl groups (acetylation), glycosyl groups (glycosylation), ubiquitin (ubiquitination), and methyl groups (methylation). nih.govkohan.com.tw These modifications can dynamically regulate cellular processes by:
Altering Enzyme Activity: PTMs can switch enzymes on or off, fine-tuning metabolic pathways and signaling cascades. kohan.com.tw
Modulating Protein-Protein Interactions: The addition or removal of a PTM can create or block binding sites for other proteins, thereby controlling the assembly of protein complexes. acs.orgmerel.si
Controlling Protein Localization: PTMs can act as signals to direct proteins to specific cellular compartments, such as the nucleus or the cell membrane. nih.gov
Regulating Protein Stability: Modifications like ubiquitination can mark proteins for degradation, thus controlling their cellular lifespan. kohan.com.tw
The study of PTMs is crucial for understanding fundamental cellular biology and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. fiveable.me
Significance of N-Methylated Lysine (B10760008) in Biological Processes and Epigenetics
Lysine methylation, the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, is a vital PTM with profound implications for cellular regulation. merckmillipore.comiris-biotech.de Unlike other modifications such as phosphorylation or acetylation, methylation does not alter the charge of the lysine side chain but does increase its size and hydrophobicity. researchgate.net This subtle change has significant functional consequences.
A primary role of lysine methylation is in the field of epigenetics , where it is a key component of the "histone code." sigmaaldrich.com Histones are proteins that package DNA into a compact structure called chromatin. The methylation of specific lysine residues on histone tails can either promote or repress gene transcription by altering chromatin structure and recruiting various "reader" proteins that recognize these methyl marks. merckmillipore.comsigmaaldrich.com For instance, the methylation of lysine 4 on histone H3 (H3K4) is generally associated with active gene expression, while methylation of H3K9 and H3K27 is linked to gene silencing. researchgate.net
Beyond histones, lysine methylation is also found on a growing number of non-histone proteins, where it regulates diverse cellular processes including: sigmaaldrich.com
Transcriptional Control: Methylation can modulate the activity of transcription factors. iris-biotech.de
Signal Transduction: It plays a role in cellular signaling pathways. iris-biotech.de
DNA Damage Response: Lysine methylation is involved in the intricate network of proteins that repair damaged DNA.
Protein Stability and Turnover: Similar to ubiquitination, methylation can influence a protein's lifespan.
The enzymes that add (lysine methyltransferases, KMTs) and remove (lysine demethylases, KDMs) these methyl groups are often dysregulated in diseases like cancer, making them attractive targets for drug development. researchgate.netresearchgate.net
Contextualizing Fmoc-L-Lys(Aloc,Me)-OH as a Specialized Building Block for Site-Specific Lysine Modification
This compound is a highly specialized amino acid derivative designed to facilitate the synthesis of peptides containing a site-specifically N-monomethylated lysine residue. This building block is a prime example of the chemical innovation aimed at overcoming the challenges of synthesizing complex, modified peptides.
Let's break down the components of this molecule to understand its utility:
Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group attached to the α-amino group of the lysine. It is the standard temporary protecting group used in Fmoc-based SPPS, removed at each cycle to allow for the addition of the next amino acid in the peptide chain.
L-Lysine: This is the core amino acid, providing the backbone and the side chain for modification.
Aloc (allyloxycarbonyl) group: This protecting group is attached to the ε-amino group of the lysine side chain. The Aloc group is orthogonal to the Fmoc group and to the acid-labile protecting groups commonly used in SPPS. It can be selectively removed using a palladium catalyst under neutral conditions. iris-biotech.dersc.org
Me (methyl) group: A methyl group is also attached to the ε-amino group of the lysine side chain, creating the desired N-monomethylated lysine modification.
The strategic combination of these groups in a single building block provides a powerful tool for chemical biologists. By incorporating this compound into a peptide sequence during SPPS, a researcher can synthesize a peptide with a pre-installed N-methylated lysine at a specific position. The Aloc group provides an additional layer of control; it can be removed on-resin to allow for further, site-specific derivatization of the methylated lysine, such as the attachment of fluorescent probes, biotin (B1667282) tags, or other moieties. This dual functionality makes this compound a versatile tool for creating sophisticated peptide probes to investigate the functional roles of lysine methylation in biological systems.
The synthesis of such a building block would likely involve the preparation of N-methyl-L-lysine followed by the selective protection of the α-amino group with Fmoc and the ε-amino group with Aloc. nih.govnih.gov
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(((allyloxy)carbonyl)(methyl)amino)hexanoic acid |
| CAS Number | 2246708-86-9 |
| Molecular Formula | C₂₆H₃₀N₂O₆ |
| Molecular Weight | 466.53 g/mol |
| Appearance | White or off-white powder |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chloroform |
Table 2: Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Boc, tBu, Trt, Alloc |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu, Trt |
| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | Hydrazine | Fmoc, Boc, tBu, Trt, Alloc |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl(prop-2-enoxycarbonyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-3-16-33-26(32)28(2)15-9-8-14-23(24(29)30)27-25(31)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h3-7,10-13,22-23H,1,8-9,14-17H2,2H3,(H,27,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXNNDVJPJOIY-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Orthogonal Protection Strategies in Peptide Assembly Utilizing Fmoc L Lys Aloc,me Oh
Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is a widely adopted methodology for the stepwise synthesis of peptides on a solid support. The process begins with the anchoring of the C-terminal amino acid to an insoluble resin. The peptide chain is then elongated in the C-to-N direction through a series of repeating cycles. Each cycle consists of two primary steps:
Deprotection: The temporary Fmoc protecting group on the α-amine of the resin-bound amino acid is removed.
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine, forming a peptide bond.
This cyclical process is repeated until the desired peptide sequence is assembled. A key advantage of the Fmoc strategy is the use of a mild base for deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups. This orthogonality is fundamental to the selective manipulation of different parts of the peptide molecule.
The use of an automated peptide synthesizer is common in Fmoc-SPPS, which allows for precise control over reaction times, reagent delivery, and washing steps, thereby increasing efficiency and reproducibility. The solid support facilitates the purification process at each step, as excess reagents and by-products are simply washed away while the growing peptide remains covalently attached to the resin.
Differential Cleavage of Protecting Groups in Peptides Incorporating Fmoc-L-Lys(Aloc,Me)-OH
The unique protecting group combination of this compound allows for a sophisticated orthogonal deprotection strategy. The Fmoc, Aloc, and methyl groups can be selectively addressed, enabling site-specific modifications of the peptide.
Base-Labile Deprotection of the Nα-Fmoc Group
The Nα-Fmoc group is the temporary protecting group used for the sequential assembly of the peptide chain. It is stable to acidic conditions but can be readily cleaved by treatment with a mild organic base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The deprotection mechanism proceeds via a β-elimination pathway. The basic conditions facilitate the abstraction of a proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.
This deprotection step is generally rapid and efficient. The progress of the reaction can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.
| Parameter | Condition | Purpose |
| Reagent | 20-40% Piperidine in DMF | Cleavage of the Nα-Fmoc group |
| Time | 5-20 minutes | To ensure complete deprotection |
| Temperature | Room Temperature | Mild conditions to preserve other protecting groups |
Palladium-Catalyzed Removal of the ε-N-Allyloxycarbonyl (Aloc) Group from the Methylated Side Chain
The Aloc group is an orthogonal protecting group that is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. This stability allows for the selective deprotection of the lysine (B10760008) side chain at any point during the synthesis after the full peptide backbone has been assembled.
The removal of the Aloc group is achieved through a palladium(0)-catalyzed allylic cleavage. This reaction is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. The scavenger, often a mild nucleophile like phenylsilane (B129415) or morpholine, acts to trap the reactive allyl cation that is generated during the cleavage, preventing side reactions. This deprotection is performed under neutral and mild conditions, ensuring the integrity of the peptide and other protecting groups. diva-portal.org
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ (catalytic amount) | To facilitate the allylic cleavage of the Aloc group |
| Scavenger | Phenylsilane, Morpholine, or other suitable nucleophiles | To trap the allyl cation and drive the reaction to completion |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction |
| Time | 30 minutes to a few hours | To ensure complete removal of the Aloc group |
| Temperature | Room Temperature | Mild conditions to maintain peptide integrity |
Stability Considerations of the ε-N-Methyl Group During Synthetic Manipulations and Deprotection
The ε-N-methyl group on the lysine side chain is a permanent modification and is expected to be stable throughout the entire SPPS process. It is not susceptible to cleavage under the basic conditions of Fmoc deprotection or the palladium-catalyzed removal of the Aloc group. Furthermore, the N-methyl group is also stable to the strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), that are commonly used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.
Research on the synthesis of peptides containing N-methylated amino acids has shown that the methyl group itself is robust. The primary challenge with N-methylated residues lies in the potential for steric hindrance during the coupling steps, which can sometimes lead to slower reaction rates and require more potent coupling reagents or longer reaction times. However, in the case of this compound, the methylation is on the side chain, which generally has a lesser impact on the efficiency of peptide bond formation at the α-amine compared to Nα-methylation.
Compatibility of this compound with Diverse Peptide Sequences and Reaction Conditions
The utility of a modified amino acid building block is largely determined by its compatibility with a wide range of peptide sequences and the standard reaction conditions of SPPS. This compound is designed for broad applicability.
The Fmoc group at the α-amine allows for its incorporation into peptide chains using standard coupling protocols, such as those employing carbodiimide (B86325) reagents (e.g., DIC) with additives like HOBt or phosphonium (B103445)/uronium salt-based reagents (e.g., HBTU, HATU). The presence of the methylated and Aloc-protected side chain is generally well-tolerated during these coupling reactions.
The orthogonal nature of the Aloc group ensures that it remains intact during the repeated cycles of Fmoc deprotection, allowing for the synthesis of long and complex peptide sequences. Once the desired sequence is assembled, the selective removal of the Aloc group provides a free secondary amine on the lysine side chain. This amine can then be used for a variety of site-specific modifications, including:
Cyclization: Formation of a lactam bridge with a carboxylic acid side chain of another amino acid in the sequence.
Branching: Synthesis of branched peptides by coupling another peptide chain to the lysine side chain.
Conjugation: Attachment of reporter molecules such as fluorophores, biotin (B1667282), or other bioactive moieties.
The stability of the N-methyl group ensures that this modification is retained throughout the synthesis and subsequent manipulations, allowing for the preparation of peptides with tailored properties. N-methylation of lysine side chains is a known post-translational modification that can influence protein-protein interactions and enzymatic activity. The use of this compound provides a direct route to synthetically mimic this important biological modification.
Applications of Peptides Incorporating Fmoc L Lys Aloc,me Oh in Biological and Chemical Research
Synthesis of Site-Specifically ε-N-Methylated Peptides
The ability to introduce ε-N-methylated lysine (B10760008) at defined positions within a peptide sequence is critical for studying the biological roles of this post-translational modification. Fmoc-L-Lys(Aloc,Me)-OH is an invaluable tool in solid-phase peptide synthesis (SPPS) for achieving this with high fidelity. The Fmoc group on the α-amine allows for standard peptide chain elongation, while the methyl group is already in place on the ε-nitrogen of the lysine side chain.
One of the most significant applications of site-specifically methylated lysine derivatives is in the synthesis of histone tail peptides. chemicalbook.com Histone proteins are subject to a wide array of post-translational modifications, including mono-, di-, and trimethylation of lysine residues, which play a pivotal role in regulating gene expression and chromatin structure—often referred to as the "histone code". chemicalbook.com To decipher this code, researchers require homogeneously modified histone peptides for use in biochemical and structural studies.
This compound, and similar derivatives like Fmoc-Lys(Boc,Me)-OH, are instrumental in constructing these synthetic histone tails with precisely defined methylation states at specific lysine residues. chemicalbook.com This allows for the investigation of how a particular methylation mark influences the recruitment of effector proteins, such as "reader" domains, that recognize these modifications.
Table 1: Examples of Synthesized Histone H3 Peptides with Site-Specific Methylation
| Peptide Sequence Fragment | Modification | Research Focus |
|---|---|---|
| H3(1-15) | K4me1 | Study of reader protein binding |
| H3(1-15) | K9me1 | Investigation of transcriptional regulation |
This table is illustrative and provides examples of the types of methylated histone peptides that can be synthesized using building blocks like this compound.
Beyond histones, lysine methylation is a key regulatory modification for a multitude of non-histone proteins, affecting their stability, localization, and interaction with other proteins. embopress.org The synthesis of peptides containing site-specifically methylated lysine residues is essential for studying these regulatory functions. For instance, peptides mimicking methylated regions of transcription factors, enzymes, or signaling proteins can be used in binding assays to identify and characterize methyl-lysine binding proteins. embopress.org
Furthermore, these synthetic peptides serve as valuable substrates for enzymes that add or remove methyl groups (lysine methyltransferases and demethylases), enabling detailed kinetic and mechanistic studies of these enzymes. The precise placement of the methyl-lysine, facilitated by this compound, ensures that the observed enzymatic activity is specific to the intended modification site.
Preparation of Branched and Cyclic Peptides with Precisely Modified Lysine Side Chains
The orthogonal nature of the Aloc protecting group on the lysine side chain of this compound provides a powerful strategy for the synthesis of complex peptide architectures, such as branched and cyclic peptides. iris-biotech.deadvancedchemtech.com After the linear, methylated peptide has been assembled on the solid support, the Aloc group can be selectively removed using a palladium catalyst, without affecting the acid-labile side-chain protecting groups of other amino acids or the cleavage of the peptide from the resin. advancedchemtech.com
This selective deprotection exposes the ε-amino group of the methylated lysine, which can then be used as an attachment point for a second peptide chain, leading to the formation of a branched peptide. This approach is particularly useful for creating synthetic vaccines, drug delivery systems, and mimics of complex protein structures where a methylated lysine is at the branch point.
Similarly, for cyclic peptides, the deprotected ε-amino group can be used for on-resin cyclization by forming a lactam bridge with the N-terminal amino acid or a side chain of another amino acid in the sequence. This allows for the creation of conformationally constrained peptides with enhanced stability and biological activity, where the methylation of a specific lysine residue is a key structural or functional element.
Bioconjugation and Functionalization of Methylated Peptides via the Selectively Deprotected ε-Nitrogen
The unique advantage of this compound lies in its ability to facilitate the synthesis of peptides that are not only methylated but also functionalized at the same lysine residue. This dual modification capability opens up a wide range of applications in chemical biology and diagnostics.
The selective removal of the Aloc group from the methylated lysine side chain provides a specific site for the attachment of reporter molecules, such as fluorescent dyes or radioisotopes. lifetein.comformulationbio.com This strategy allows for the creation of fluorescently labeled, methylated peptides that can be used to visualize the localization and dynamics of these peptides within cells or tissues. formulationbio.com For example, a fluorescently tagged, methylated histone peptide could be used to track its interaction with chromatin in real-time.
Table 2: Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) |
|---|---|---|
| FITC (Fluorescein) | 494 | 518 |
| TAMRA | 560 | 582 |
| Cy3 | 550 | 570 |
This table lists examples of fluorescent dyes that can be conjugated to the deprotected lysine side chain of a peptide synthesized with this compound. gencefebio.com
These labeled peptides are also valuable tools for developing biosensors. For instance, a peptide designed to be a substrate for a particular enzyme could be labeled with a fluorophore and a quencher. Cleavage of the peptide by the enzyme would lead to a change in fluorescence, providing a sensitive method for detecting enzyme activity. The presence of the methyl group on the lysine could be crucial for the enzyme's recognition of the peptide.
The ability to introduce a functional handle at a specific methylated lysine site is highly advantageous for the development of peptide-based probes and affinity reagents. After selective deprotection of the Aloc group, molecules such as biotin (B1667282) can be attached to the ε-amino group. lifetein.com Biotinylated, methylated peptides can then be used in pull-down assays to isolate and identify proteins that specifically bind to the methylated peptide from complex biological samples.
This approach is instrumental in "pull-down" mass spectrometry-based proteomics to discover novel reader proteins for specific lysine methylation marks. Furthermore, these dual-functionalized peptides can be immobilized on solid supports to create affinity chromatography columns for the purification of methyl-lysine binding proteins or antibodies. The site-specific nature of the modification ensures that the peptide is oriented in a defined manner, which can improve the efficiency and specificity of the affinity purification.
Studies on Peptide Conformation, Stability, and Enzymatic Recognition Modulated by ε-N-Methylation
The site-specific incorporation of ε-N-methylated lysine into peptide sequences, facilitated by synthetic building blocks such as this compound, is a powerful strategy for modulating the biological and biophysical properties of peptides. The addition of a methyl group to the ε-amino group of lysine, while seemingly a minor alteration, imposes significant changes in steric bulk, hydrophobicity, and hydrogen bonding capacity without altering the positive charge at physiological pH. These changes collectively influence the peptide's three-dimensional structure, its resistance to enzymatic breakdown, and its ability to be recognized by specific proteins.
Peptide Conformation and Stability
N-methylation is a widely recognized strategy for increasing the resistance of peptides to proteolytic degradation. rsc.orgnovoprolabs.com The steric hindrance provided by the methyl group at the ε-amino position can prevent the peptide from fitting into the active site of proteases that typically cleave after lysine residues, such as trypsin and lysyl endopeptidase. nih.gov This increased stability enhances the peptide's half-life in biological fluids, a critical attribute for therapeutic applications. For instance, studies on various peptides have demonstrated a significant increase in stability in the presence of proteases or serum after N-methylation. rsc.orgnih.gov While some investigations show that N-methylation consistently improves stability, others note that the effect can be context-dependent, occasionally resulting in a structural shift that makes a different site more accessible to cleavage. nih.gov
| Peptide Sequence/Type | Modification | Enzyme/Condition | Observed Effect on Half-Life (τ1/2) | Reference |
|---|---|---|---|---|
| Model Pentapeptide | N-Methylation at Central Unit | Elastase | Threefold increase in τ1/2 compared to the unmodified peptide | rsc.org |
| Somatostatin Analogue (Cyclopeptide) | Multiple N-Methylations | Enzymatic Mix | Fivefold increase in τ1/2 (from 15.5 min to 74 min) | rsc.org |
| THR Peptide (BBB shuttle) | N-Methylation of Labile Bonds | Human Serum | τ1/2 increased to 12 hours | nih.gov |
| Histone Tail Peptides | N(ε)-methylation of Lysine | Trypsin and Lysyl Endopeptidase | Proven resistance to cleavage | nih.gov |
Enzymatic Recognition
Beyond influencing conformation and stability, lysine methylation is a critical post-translational modification (PTM) that mediates a host of protein-protein interactions and cellular signaling events. khanacademy.orgnih.gov The cellular machinery includes specific enzymes and binding proteins that recognize, add, or remove these methyl marks.
"Readers": These are proteins containing specialized domains that specifically recognize and bind to methylated lysine residues. nih.gov The recognition is highly specific for the methylation state (mono-, di-, or tri-methylation) and the surrounding peptide sequence. frontiersin.org Prominent examples of such reader domains include Chromodomains, Tudor domains, and MBT domains, which are crucial for interpreting the "histone code" that regulates gene expression. nih.gov For example, the chromodomain of HP1β specifically recognizes histone H3 peptides when they are methylated at lysine 9. nih.gov
"Writers" (Lysine Methyltransferases - KMTs): These are enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue. nih.gov Peptides containing ε-N-methylated lysine are crucial tools for studying the kinetics and substrate specificity of these enzymes. researchgate.net
"Erasers" (Lysine Demethylases - KDMs): These enzymes remove methyl groups from lysine residues. researchgate.net The discovery of KDMs confirmed that lysine methylation is a dynamic and reversible process. Synthesized methylated peptides are indispensable for assaying the activity of these enzymes and for developing specific inhibitors. researchgate.net
The ability to synthesize peptides with precisely placed ε-N-methyl-lysine residues allows researchers to dissect these complex recognition events, identify new reader proteins, and understand how methylation patterns orchestrate biological outcomes. frontiersin.orguwo.ca
| Protein Class | Function | Examples of Domains/Enzymes | Significance |
|---|---|---|---|
| Readers | Bind to methylated lysine | Chromodomain, Tudor domain, MBT domain, PHD finger, WD40 domain | Translate the methylation mark into a functional cellular outcome (e.g., chromatin remodeling, protein recruitment) |
| Writers | Add methyl groups | SET domain-containing enzymes (e.g., SUV39H1), DOT1L | Establish methylation patterns on histone and non-histone proteins |
| Erasers | Remove methyl groups | LSD family (e.g., LSD1), JmjC domain-containing enzymes (e.g., KDM4A) | Enable the dynamic and reversible regulation of methylation signaling |
Innovations and Future Prospects in the Utilization of Fmoc L Lys Aloc,me Oh
Advances in Automated and High-Throughput Peptide Synthesis Methodologies
The integration of Fmoc-L-Lys(Aloc,Me)-OH into modern peptide synthesis workflows is greatly facilitated by advances in automated and high-throughput methodologies. Standard Fmoc solid-phase peptide synthesis (SPPS) protocols, which form the basis of most automated synthesizers, are fully compatible with this derivative. nbinno.com Automated platforms enable the rapid and reliable assembly of peptide chains, and the use of pre-weighed, pre-activated amino acid cartridges can streamline the incorporation of complex residues like this compound.
High-throughput synthesis, often performed in parallel formats on multi-well plates, allows for the rapid generation of peptide libraries for screening purposes. The unique properties of this compound make it an excellent candidate for inclusion in such libraries. For example, libraries can be synthesized where the Aloc group is removed in a spatially addressed manner, followed by a secondary modification on the N-ε-methyl-lysine residue. This allows for the high-throughput exploration of structure-activity relationships (SAR) related to modifications at a specific lysine (B10760008) position.
While the Fmoc and Aloc protecting groups are standard, the N-ε-methylation introduces a level of steric hindrance that can impact coupling efficiency, a critical factor in automated synthesis where reaction monitoring is less direct than in manual synthesis. Therefore, the successful implementation of this compound in these systems relies on the optimization of coupling protocols, often involving the use of more potent activating agents and potentially longer coupling times to ensure complete incorporation.
| Synthesis Methodology | Key Advantages for this compound | Considerations |
| Automated SPPS | Reproducibility, speed, reduced manual labor. | Requires optimized coupling protocols to overcome steric hindrance. |
| High-Throughput Synthesis | Rapid generation of peptide libraries for SAR studies. | Potential for incomplete couplings across multiple parallel syntheses. |
| Microwave-Assisted SPPS | Increased coupling efficiency and speed, particularly for hindered residues. | Potential for side reactions if not carefully controlled. |
Strategies for Overcoming Synthetic Challenges Associated with Complex Lysine Derivatives
The primary synthetic challenge associated with this compound is the steric hindrance presented by the N-ε-methyl group, which can lead to incomplete or slow coupling reactions during SPPS. This issue is common to many N-alkylated amino acids. To address this, several advanced strategies have been developed and refined.
Advanced Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimide-based reagents like DIC can be used, more potent phosphonium (B103445) or aminium/uronium salt-based reagents are often preferred for sterically hindered couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have proven effective in promoting efficient amide bond formation with N-methylated residues. rsc.org PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful option known for its high reactivity and reduced risk of racemization. rsc.org
Optimized Reaction Conditions: Beyond the choice of reagent, other reaction parameters can be adjusted. "Double coupling," a strategy where the coupling step is repeated with a fresh solution of activated amino acid, is a common technique to drive the reaction to completion. Extending the coupling reaction time is another straightforward approach. Furthermore, the use of microwave-assisted peptide synthesis (MAPS) has gained significant traction. Microwave energy can accelerate the coupling reaction, often leading to higher yields and purities in shorter times, which is particularly beneficial for difficult sequences containing residues like N-ε-methyl-lysine.
Monitoring and Purity: Careful monitoring of the coupling reaction, for instance through a Kaiser test on a resin sample, can confirm the absence of free amines and ensure the reaction has proceeded to completion before the next synthesis cycle begins. Incomplete coupling can lead to deletion sequences, which are often difficult to separate from the target peptide during purification.
| Strategy | Mechanism of Action | Application to this compound |
| Use of Potent Coupling Reagents (e.g., HATU, PyAOP) | Forms a highly reactive activated ester, overcoming steric hindrance. | Recommended for efficient incorporation into the peptide chain. rsc.orgrsc.org |
| Double Coupling | Drives the reaction to completion by providing a fresh excess of activated amino acid. | A standard procedure to ensure high coupling yields. |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reaction kinetics. | Reduces coupling times and can improve yields for this sterically hindered residue. |
| Use of Non-Urethane Protected Amino Acids (Urethane Protection) | N/A to this specific compound, but a relevant strategy for N-alkylation in general. |
Integration into Chemoenzymatic and Expressed Protein Ligation Methodologies for Semisynthesis
The orthogonal nature of the Aloc protecting group is the key feature that allows for the seamless integration of this compound into advanced semisynthesis strategies like chemoenzymatic ligation and expressed protein ligation (EPL). researchgate.net These techniques involve the coupling of a synthetic peptide segment with a recombinantly expressed protein or another peptide fragment.
In a typical EPL workflow, a protein is expressed with a C-terminal thioester, and a synthetic peptide is prepared with an N-terminal cysteine. These two fragments are then ligated to form a native peptide bond. bachem.com this compound is an ideal building block for creating the synthetic peptide fragment when a site-specific N-ε-methyl-lysine is desired. After the full peptide fragment is synthesized via SPPS, the Aloc group can be selectively removed using a palladium(0) catalyst without affecting the acid-labile side-chain protecting groups (like Boc or Trt) or the integrity of the peptide backbone. advancedchemtech.comiris-biotech.de
This deprotected ε-amino group (which is now a secondary methylamino group) can then be used as a handle for further modifications. For instance, it can be acylated with a reporter molecule (like a fluorophore), a drug payload, or a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties. Alternatively, the N-ε-methyl-lysine can be the final desired modification, and the peptide fragment is directly used in the ligation reaction after cleavage from the resin and global deprotection. This provides a powerful method to produce larger, semi-synthetic proteins with a precisely placed N-ε-methyl-lysine, which is invaluable for studying the functional roles of this specific post-translational modification.
Design and Discovery of Novel Peptide Therapeutics and Diagnostic Agents Through Targeted Modification
The ability to introduce N-ε-methylation at specific lysine residues is a powerful tool in the design of novel peptide therapeutics. This modification can have profound effects on the biological activity and pharmaceutical properties of a peptide.
Enhanced Stability and Pharmacokinetics: N-methylation of amide bonds in the peptide backbone is a well-known strategy to increase resistance to proteolytic degradation by enzymes. Similarly, methylation of the lysine side chain can prevent recognition by enzymes like trypsin and lysyl endopeptidase, which specifically cleave at lysine residues. nih.govresearchgate.net This increased enzymatic stability can significantly prolong the in vivo half-life of a peptide drug. The use of this compound allows medicinal chemists to systematically replace specific lysine residues with their methylated counterparts to identify positions where this modification is most beneficial for stability without compromising biological activity.
Modulation of Binding Affinity: The N-ε-methyl group alters the size, hydrophobicity, and hydrogen bonding capacity of the lysine side chain. While the positive charge is retained, the ability to act as a hydrogen bond donor is removed. nih.gov This can subtly or dramatically alter the binding affinity of a peptide for its target receptor or protein. By incorporating this compound, researchers can fine-tune these interactions to enhance potency or selectivity.
Diagnostic Agents and Probes: Lysine methylation is a critical post-translational modification in epigenetics, particularly in the regulation of histone proteins. nih.gov The methylation status of specific histone lysines is recognized by "reader" proteins, which then recruit other factors to regulate gene expression. nih.gov By synthesizing peptides that mimic histone tails with site-specific N-ε-methyl-lysine using this compound, researchers can create powerful probes to study these reader proteins. These peptide probes can be used in binding assays to screen for small molecule inhibitors of reader domains, which are promising targets for cancer therapy.
Computational Chemistry and Molecular Modeling for Peptide Design and Prediction of Modified Lysine Behavior
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the structural and functional consequences of amino acid modifications, thereby guiding the rational design of novel peptides. The inclusion of an N-ε-methyl group on a lysine residue can be effectively studied using these in silico methods.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how N-ε-methylation affects the conformational dynamics of a peptide. nih.gov By simulating the peptide's movement over time in a solvated environment, researchers can observe changes in secondary structure (e.g., alpha-helices, beta-sheets), flexibility, and the orientation of key side chains. For instance, simulations can reveal whether the methylated lysine side chain is more likely to be solvent-exposed or buried within the peptide structure, which has implications for its interaction with binding partners. researchgate.net
Binding Free Energy Calculations: When the structure of a peptide in complex with its target is known, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) or free energy perturbation (FEP) can be used to predict the change in binding affinity upon methylation of a lysine residue. These calculations can dissect the energetic contributions to binding, such as changes in electrostatic interactions, van der Waals forces, and the desolvation penalty. This allows for a more rational approach to peptide optimization, where modifications are first tested computationally to prioritize the most promising candidates for synthesis.
Q & A
Q. What is the role of Fmoc-L-Lys(Aloc,Me)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a dual-protected lysine derivative where the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, while the Aloc (allyloxycarbonyl) and methyl (Me) groups protect the ε-amino and side-chain functionalities, respectively. This orthogonal protection allows selective deprotection of the ε-amino group for site-specific modifications (e.g., bioconjugation or branching) while maintaining backbone integrity .
Q. What precautions are necessary when handling this compound in the lab?
While some safety data sheets classify Fmoc-protected amino acids as non-hazardous , others note risks of respiratory irritation or skin sensitization . Standard precautions include:
- Using NIOSH/MSHA-approved respirators for dust control.
- Wearing chemical-resistant gloves (e.g., nitrile) and eye protection.
- Ensuring adequate ventilation to avoid inhalation of fine particles .
Q. How are the Aloc and Me groups selectively removed during peptide synthesis?
- Aloc Deprotection : Requires palladium(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of scavengers like morpholine or tributyltin hydride to prevent reattachment of allyl groups .
- Methyl Group Stability : The methyl group is typically stable under acidic (TFA) or basic (piperidine) conditions used in SPPS, enabling retention during final cleavage .
Advanced Research Questions
Q. How can racemization be minimized when incorporating this compound into sensitive peptide sequences?
Racemization risks increase during prolonged coupling steps. Mitigation strategies include:
Q. What solvent systems optimize solubility of this compound for high-yield couplings?
The compound exhibits moderate solubility in DMF (20–50 mM) and DCM (limited). For challenging sequences, pre-dissolving in DMSO (10% v/v in DMF) enhances solubility without side reactions .
Q. How is this compound applied in click chemistry for peptide functionalization?
After Aloc deprotection, the ε-amino group can be modified with azide or alkyne handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- React with Fmoc-L-Lys(N₃)-OH to introduce azide groups .
- Conjugate with BCN (bicyclo[6.1.0]nonyne) derivatives for strain-promoted click reactions .
Q. What analytical methods validate the purity and stability of this compound under storage conditions?
- HPLC-MS : Monitors degradation (e.g., Fmoc cleavage) with a C18 column and gradient elution (0.1% TFA in H₂O/ACN) .
- TGA/DSC : Assesses thermal stability; typical decomposition onset is ≥150°C .
Methodological Challenges and Solutions
Q. How can orthogonal protection strategies be designed using this compound?
Combine Aloc/Me with acid-labile (Boc) or photolabile (Nvoc) groups for multi-step modifications:
Q. What troubleshooting steps address low coupling efficiency in automated synthesizers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
